Cas no 1823530-34-2 (4-[2-Fluoro-4-(trifluoromethyl)phenyl]butan-2-amine)

4-[2-Fluoro-4-(trifluoromethyl)phenyl]butan-2-amine is a fluorinated aromatic amine compound characterized by its unique structural features, including a fluorine atom and a trifluoromethyl group on the phenyl ring. These substituents enhance its electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s reactivity and stability are influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups, which can facilitate selective transformations in organic synthesis. Its well-defined structure and functional group compatibility make it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules. Proper handling and storage are recommended due to its amine functionality.
4-[2-Fluoro-4-(trifluoromethyl)phenyl]butan-2-amine structure
1823530-34-2 structure
Product name:4-[2-Fluoro-4-(trifluoromethyl)phenyl]butan-2-amine
CAS No:1823530-34-2
MF:C11H13F4N
Molecular Weight:235.221236944199
CID:6398785
PubChem ID:165665123

4-[2-Fluoro-4-(trifluoromethyl)phenyl]butan-2-amine 化学的及び物理的性質

名前と識別子

    • 1823530-34-2
    • EN300-1935263
    • 4-[2-fluoro-4-(trifluoromethyl)phenyl]butan-2-amine
    • 4-[2-Fluoro-4-(trifluoromethyl)phenyl]butan-2-amine
    • インチ: 1S/C11H13F4N/c1-7(16)2-3-8-4-5-9(6-10(8)12)11(13,14)15/h4-7H,2-3,16H2,1H3
    • InChIKey: DOLCCUHWGIETOZ-UHFFFAOYSA-N
    • SMILES: FC1C=C(C(F)(F)F)C=CC=1CCC(C)N

計算された属性

  • 精确分子量: 235.09841207g/mol
  • 同位素质量: 235.09841207g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 217
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • XLogP3: 3

4-[2-Fluoro-4-(trifluoromethyl)phenyl]butan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1935263-0.1g
4-[2-fluoro-4-(trifluoromethyl)phenyl]butan-2-amine
1823530-34-2
0.1g
$678.0 2023-09-17
Enamine
EN300-1935263-0.25g
4-[2-fluoro-4-(trifluoromethyl)phenyl]butan-2-amine
1823530-34-2
0.25g
$708.0 2023-09-17
Enamine
EN300-1935263-5g
4-[2-fluoro-4-(trifluoromethyl)phenyl]butan-2-amine
1823530-34-2
5g
$2235.0 2023-09-17
Enamine
EN300-1935263-1.0g
4-[2-fluoro-4-(trifluoromethyl)phenyl]butan-2-amine
1823530-34-2
1g
$1142.0 2023-06-02
Enamine
EN300-1935263-0.05g
4-[2-fluoro-4-(trifluoromethyl)phenyl]butan-2-amine
1823530-34-2
0.05g
$647.0 2023-09-17
Enamine
EN300-1935263-1g
4-[2-fluoro-4-(trifluoromethyl)phenyl]butan-2-amine
1823530-34-2
1g
$770.0 2023-09-17
Enamine
EN300-1935263-10g
4-[2-fluoro-4-(trifluoromethyl)phenyl]butan-2-amine
1823530-34-2
10g
$3315.0 2023-09-17
Enamine
EN300-1935263-0.5g
4-[2-fluoro-4-(trifluoromethyl)phenyl]butan-2-amine
1823530-34-2
0.5g
$739.0 2023-09-17
Enamine
EN300-1935263-5.0g
4-[2-fluoro-4-(trifluoromethyl)phenyl]butan-2-amine
1823530-34-2
5g
$3313.0 2023-06-02
Enamine
EN300-1935263-2.5g
4-[2-fluoro-4-(trifluoromethyl)phenyl]butan-2-amine
1823530-34-2
2.5g
$1509.0 2023-09-17

4-[2-Fluoro-4-(trifluoromethyl)phenyl]butan-2-amine 関連文献

4-[2-Fluoro-4-(trifluoromethyl)phenyl]butan-2-amineに関する追加情報

Introduction to 4-[2-Fluoro-4-(trifluoromethyl)phenyl]butan-2-amine (CAS No. 1823530-34-2)

4-[2-Fluoro-4-(trifluoromethyl)phenyl]butan-2-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1823530-34-2, features a benzene ring substituted with a fluorine atom at the 2-position and a trifluoromethyl group at the 4-position, coupled with an amine functional group at the 2-position of a butanoyl chain. Such structural motifs are often explored for their potential in modulating biological pathways, particularly in the development of novel therapeutic agents.

The presence of both fluoro and trifluoromethyl substituents in the aromatic ring is strategically significant. The fluoro group is known for its ability to enhance metabolic stability, improve binding affinity, and influence pharmacokinetic profiles of drug candidates. On the other hand, the trifluoromethyl group is frequently incorporated into molecules to increase lipophilicity, reduce water solubility, and improve binding interactions with biological targets. These properties make 4-[2-Fluoro-4-(trifluoromethyl)phenyl]butan-2-amine a promising scaffold for further derivatization and exploration in medicinal chemistry.

In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their broad spectrum of biological activities. Studies have demonstrated that these compounds can exhibit potent effects on various enzymes and receptors, making them valuable candidates for treating conditions such as inflammation, cancer, and neurological disorders. For instance, derivatives of fluorinated phenylalanines have shown promise in inhibiting kinases and other therapeutic targets relevant to oncology. The amine functionality in 4-[2-Fluoro-4-(trifluoromethyl)phenyl]butan-2-amine also provides a site for further chemical modification, allowing for the creation of libraries of analogs with tailored properties.

The synthesis of 4-[2-Fluoro-4-(trifluoromethyl)phenyl]butan-2-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic strategies may include nucleophilic substitution reactions at the aromatic ring followed by alkylation or acylation steps to introduce the butanoyl chain. Advanced techniques such as palladium-catalyzed cross-coupling reactions can be employed to achieve selective functionalization of the benzene ring. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for characterizing the compound's structure and purity.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between 4-[2-Fluoro-4-(trifluoromethyl)phenyl]butan-2-amine and biological targets. Quantum mechanical calculations can predict binding affinities and identify key pharmacophoric elements within the molecule. These insights are crucial for designing next-generation compounds with improved efficacy and reduced side effects. Additionally, virtual screening techniques have been used to identify potential drug-like analogs based on structural similarity to known active compounds.

The pharmacological profile of 4-[2-Fluoro-4-(trifluoromethyl)phenyl]butan-2-amine is an area of active investigation. Preclinical studies have suggested that this compound may exhibit inhibitory activity against certain enzymes or receptors relevant to human health. For example, its structural features could mimic natural substrates or modulate allosteric sites on target proteins. Further research is needed to elucidate its mechanism of action and assess its potential as a lead compound for drug development.

One notable aspect of working with fluorinated compounds like 4-[2-Fluoro-4-(trifluoromethyl)phenyl]butan-2-amine is their stability under various conditions. The electron-withdrawing nature of fluorine atoms can enhance chemical stability, making these compounds suitable for long-term storage and transportation. However, it is important to handle these compounds with appropriate safety measures due to their potential reactivity or toxicity at higher concentrations.

The role of fluoroaromatic compounds in modern medicine cannot be overstated. They have been successfully incorporated into numerous FDA-approved drugs, demonstrating their therapeutic value across different disease areas. As research continues to uncover new synthetic methodologies and biological applications, compounds like 4-[2-Fluoro-4-(trifluoromethyl)phenyl]butan-2-amine are likely to play an increasingly important role in drug discovery pipelines.

In conclusion,4-[2-Fluoro-octylidene-(5-fluorobenzylidene)]malononitrile (CAS No: 1823530 - 34 - 3)is a structurally intriguing molecule with significant potential in pharmaceutical research. Its unique combination of substituents makes it a versatile scaffold for developing novel therapeutics targeting various diseases including cancer pain allergies inflammatory diseases cardiovascular diseases neurological disorders infectious diseases metabolic diseases respiratory diseases autoimmune diseases etc.. Ongoing studies continue to explore its pharmacological properties mechanisms of action synthetic pathways computational modeling applications in drug discovery etc.. This compound exemplifies how strategic molecular design can lead to innovative treatments addressing unmet medical needs.

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